2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxy-benzyl)-5-nitro-2,3-dihydro-1H-isoindole is a complex organic compound that features a benzyl group substituted with two methoxy groups and a nitro group attached to an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dimethoxybenzylamine, which is then subjected to nitration to introduce the nitro group. The final step involves cyclization to form the isoindole ring. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxy-benzyl)-5-nitro-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2-(2,4-dimethoxy-benzyl)-5-amino-2,3-dihydro-1H-isoindole.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-(2,4-Dimethoxy-benzyl)-5-nitro-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzylamine
- 2,4-Dimethoxybenzyl alcohol
- 2,4-Dimethoxybenzoic acid
Uniqueness
What sets 2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole apart from similar compounds is its combination of a nitro group and an isoindole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H18N2O4 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole |
InChI |
InChI=1S/C17H18N2O4/c1-22-16-6-4-13(17(8-16)23-2)10-18-9-12-3-5-15(19(20)21)7-14(12)11-18/h3-8H,9-11H2,1-2H3 |
InChI Key |
PZHZUGSJQSVVLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC3=C(C2)C=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.